molecular formula C11H7FO2S B8304724 4-(3-Fluorophenoxy)thiophene-2-carbaldehyde

4-(3-Fluorophenoxy)thiophene-2-carbaldehyde

Cat. No. B8304724
M. Wt: 222.24 g/mol
InChI Key: FSLZZIRGTVAARN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07932272B2

Procedure details

4-(3-Fluorophenoxy)thiophene-2-carbaldehyde described in Preparation Example 34 (210 mg, 0.95 mmol) was dissolved in 7N ammonia/methanol (30 mL), Raney nickel (500 mg) was added thereto, followed by stirring for 19 hours under hydrogen atmosphere at room temperature. The reaction mixture was filtered through Celite pad, Raney nickel was removed, silica gel was added to the filtrate, then, the solvent was evaporated in vacuo, for adsorption on silica gel, purification by silica gel chromatography (ethyl acetate, then ethyl acetate:methanol=4:1) was carried out, and the title compound (70 mg, 0.32 mmol) was obtained as a pale yellow oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Example 34
Quantity
210 mg
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
reactant
Reaction Step Three
Quantity
500 mg
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([CH:13]=[CH:14][CH:15]=1)[O:5][C:6]1[CH:7]=[C:8]([CH:11]=O)[S:9][CH:10]=1.[NH3:16].CO>[Ni]>[F:1][C:2]1[CH:3]=[C:4]([CH:13]=[CH:14][CH:15]=1)[O:5][C:6]1[CH:7]=[C:8]([CH2:11][NH2:16])[S:9][CH:10]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C=C(OC=2C=C(SC2)C=O)C=CC1
Step Two
Name
Example 34
Quantity
210 mg
Type
reactant
Smiles
Step Three
Name
Quantity
30 mL
Type
reactant
Smiles
N.CO
Step Four
Name
Quantity
500 mg
Type
catalyst
Smiles
[Ni]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring for 19 hours under hydrogen atmosphere at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through Celite pad, Raney nickel
CUSTOM
Type
CUSTOM
Details
was removed
ADDITION
Type
ADDITION
Details
silica gel was added to the filtrate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated in vacuo, for adsorption on silica gel, purification by silica gel chromatography (ethyl acetate

Outcomes

Product
Details
Reaction Time
19 h
Name
Type
product
Smiles
FC=1C=C(OC=2C=C(SC2)CN)C=CC1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.32 mmol
AMOUNT: MASS 70 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.